molecular formula C9H8N6O2S B2457920 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 1502127-41-4

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B2457920
CAS No.: 1502127-41-4
M. Wt: 264.26
InChI Key: NFNYWFKKGSZCIA-UHFFFAOYSA-N
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Description

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a cyano group, a tetrazole ring, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the tetrazole ring.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a cyano group, a tetrazole ring, and a benzene sulfonamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNYWFKKGSZCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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